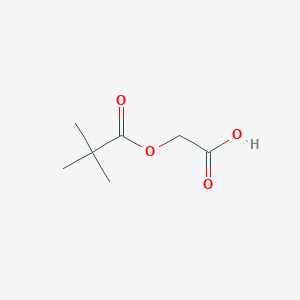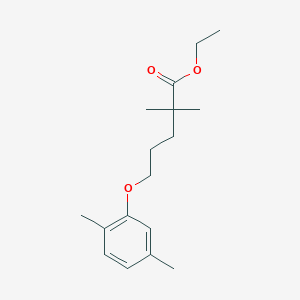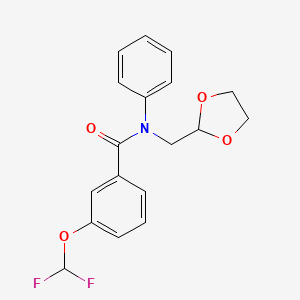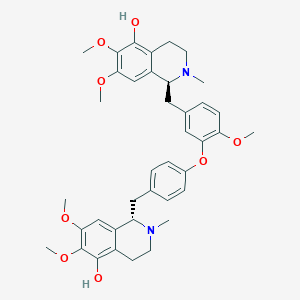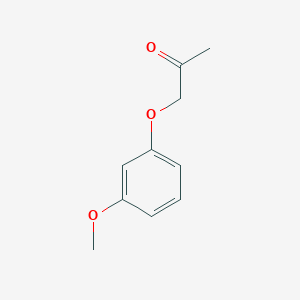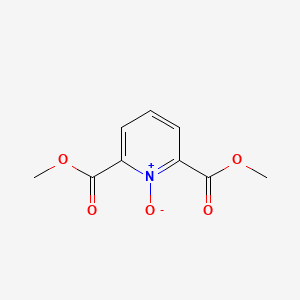
Dimethyl 1-oxo-1lambda~5~-pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,6-pyridinedicarboxylate N-oxide is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 6 positions of the pyridine ring, and an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,6-pyridinedicarboxylate N-oxide can be synthesized through the oxidation of dimethyl 2,6-pyridinedicarboxylate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid, at a specific temperature to ensure the formation of the N-oxide group.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,6-pyridinedicarboxylate N-oxide may involve a continuous flow process where the starting material, dimethyl 2,6-pyridinedicarboxylate, is fed into a reactor along with the oxidizing agent. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
Dimethyl 2,6-pyridinedicarboxylate N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; solvents like acetic acid; temperatures around 50-70°C.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride; solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols; solvents like dichloromethane or toluene; temperatures ranging from room temperature to reflux conditions.
Major Products
Oxidation: More oxidized pyridine derivatives.
Reduction: Dimethyl 2,6-pyridinedicarboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 2,6-pyridinedicarboxylate N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of dimethyl 2,6-pyridinedicarboxylate N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes that are involved in oxidative stress and inflammation pathways. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the N-oxide group, making it less reactive in redox reactions.
2,6-Pyridinedicarboxylic acid: Contains carboxylic acid groups instead of ester groups, leading to different chemical properties and reactivity.
2,6-Pyridinedicarbonyl dichloride: Contains acyl chloride groups, making it highly reactive towards nucleophiles.
Uniqueness
Dimethyl 2,6-pyridinedicarboxylate N-oxide is unique due to the presence of the N-oxide group, which imparts distinct redox properties and reactivity. This makes it a valuable compound for studying oxidative processes and developing new chemical and biological applications.
属性
CAS 编号 |
53388-99-1 |
|---|---|
分子式 |
C9H9NO5 |
分子量 |
211.17 g/mol |
IUPAC 名称 |
dimethyl 1-oxidopyridin-1-ium-2,6-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c1-14-8(11)6-4-3-5-7(10(6)13)9(12)15-2/h3-5H,1-2H3 |
InChI 键 |
IJZLONIYSDJGGL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=[N+](C(=CC=C1)C(=O)OC)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


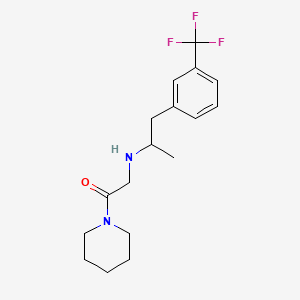
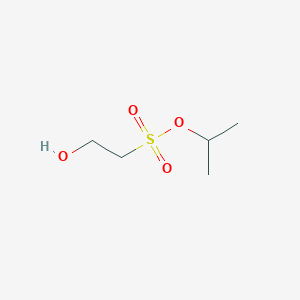
![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

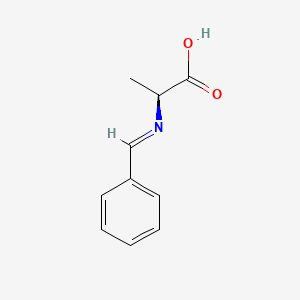
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)

